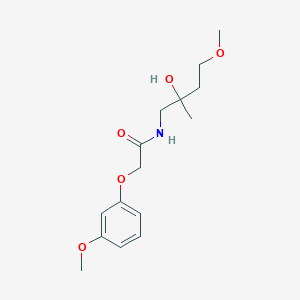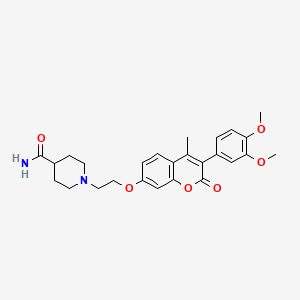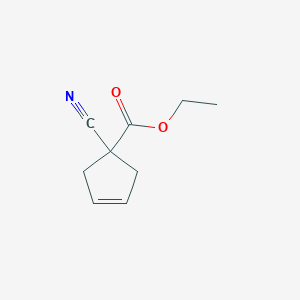
5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-methyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the empirical formula C4H5BrN2S . It is a solid substance and is part of a class of compounds known as thiazoles . Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
5-Bromo-N-methyl-1,3-thiazol-2-amine hydrobromide is a solid substance . It has a molecular weight of 193.06 . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
- Anticancer Agents : Researchers have explored the potential of thiazole derivatives in cancer therapy. Thiazoles, including 5-bromo-N-methyl-1,3-thiazol-2-amine, exhibit cytotoxic effects and may serve as lead compounds for developing novel anticancer drugs .
- Topoisomerase Inhibitors : Thiazole-based compounds can interfere with DNA topoisomerases, essential enzymes involved in DNA replication and repair. These inhibitors may have applications in cancer treatment .
- Building Blocks : 5-bromo-N-methyl-1,3-thiazol-2-amine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Researchers use it to create diverse chemical libraries for drug discovery .
- Fungicides and Herbicides : Thiazole derivatives have demonstrated antifungal and herbicidal properties. Researchers investigate their potential as environmentally friendly alternatives to conventional pesticides .
- Organic Semiconductors : Thiazole-based molecules can be incorporated into organic electronic devices. Their unique electronic properties make them interesting candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells) .
- Sensor Development : Researchers explore thiazole derivatives for designing chemical sensors. These sensors can detect specific analytes (such as metal ions or environmental pollutants) based on changes in fluorescence or electrochemical signals .
- Neuropharmacology : Thiazole compounds may interact with neurotransmitter receptors or modulate neuronal activity. Investigating their effects on the nervous system can provide insights into potential therapeutic applications .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Agrochemicals and Pesticides
Materials Science
Analytical Chemistry
Pharmacological Studies
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide are currently unknown . Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole compounds can block receptors, inhibit enzymes, or modulate ion channels . The specific interactions of this compound with its targets need further investigation .
Biochemical Pathways
Thiazole compounds can influence a variety of biochemical pathways depending on their specific targets . They may activate or inhibit these pathways, leading to downstream effects such as changes in cell signaling, gene expression, or metabolic processes .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes, such as cell growth, differentiation, apoptosis, or immune response .
Action Environment
The action, efficacy, and stability of 5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .
Propriétés
IUPAC Name |
5-bromo-N-methyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.BrH/c1-6-4-7-2-3(5)8-4;/h2H,1H3,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWBDMAQHBITJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methyl-1,3-thiazol-2-amine hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)

![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)

![1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one](/img/structure/B3011138.png)






![(E)-N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-thiophen-3-ylprop-2-enamide](/img/structure/B3011150.png)
![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)